2-Chloro-3-iodo-5-nitropyridine
Overview
Description
2-Chloro-3-iodo-5-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2ClIN2O2 and a molecular weight of 284.44 g/mol . This compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodo-5-nitropyridine typically involves the halogenation of pyridine derivatives. One common method involves the nitration of 2-chloro-5-iodopyridine, followed by purification steps to isolate the desired product . The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, with careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of appropriate solvents, catalysts, and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-iodo-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Boronic acids or esters with palladium catalysts in the presence of a base.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Chloro-3-iodo-5-aminopyridine.
Coupling Reactions: Biaryl compounds with diverse substituents.
Scientific Research Applications
2-Chloro-3-iodo-5-nitropyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodo-5-nitropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing nitro group, which facilitates nucleophilic substitution reactions In reduction reactions, the nitro group is converted to an amino group, altering the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-3-iodo-5-nitropyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which provides distinct reactivity patterns compared to other halogenated pyridines. This dual halogenation allows for selective functionalization and diverse synthetic applications, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
2-chloro-3-iodo-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMMEUQAQSZVOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456729 | |
Record name | 2-Chloro-3-iodo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25391-60-0 | |
Record name | 2-Chloro-3-iodo-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25391-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-iodo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25391-60-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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